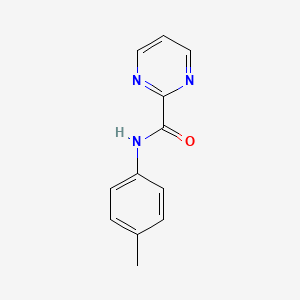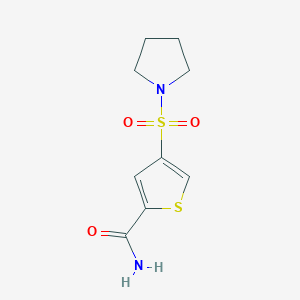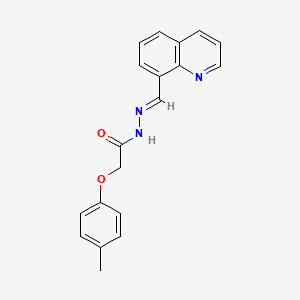![molecular formula C19H25N5O3S B5507738 4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)
4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives containing piperazine/morpholine moiety, including those similar to the compound of interest, often involves a one-pot synthesis method. For instance, dihydropyrimidinone derivatives containing piperazine/morpholine moieties can be synthesized through the Biginelli reaction, which is a simple and efficient method yielding good results. The process includes the use of enaminones, derived from piperazine/morpholine, reacted with urea and substituted benzaldehydes in the presence of glacial acetic acid (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. Crystallography studies have provided insights into the structures of compounds with morpholine moieties, revealing their conformation and spatial arrangement. For instance, crystal structures determination has shown that compounds with morpholine and piperazine moieties adopt specific conformations, which are essential for their reactivity and interaction with other molecules (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Chemical reactions involving the compound focus on its reactivity and the synthesis of novel derivatives. These reactions are crucial for exploring the compound's potential applications and understanding its chemical behavior. For example, the synthesis of pyrimidine derivatives demonstrates the compound's utility as an intermediate in creating molecules with significant biological activity. These syntheses often involve steps like condensation reactions, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are essential for the practical handling and application of the compound. Investigations into compounds with similar structures have provided valuable data on how molecular conformation affects physical properties. For instance, the crystal structure analysis helps in understanding the stability and solubility of the compound, which are crucial for its application in various scientific fields (Kant, Gupta, Kapoor, Kumar, Mallesha, & Sridhar, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and the ability to undergo various chemical reactions, are foundational for understanding the compound's utility. Research has shown that compounds with morpholine and pyrimidine moieties exhibit significant reactivity, making them suitable for synthesizing a wide range of derivatives with potential applications in medicinal chemistry and other fields. The synthesis of novel derivatives through reactions like nucleophilic substitution indicates the compound's versatile chemical properties (Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005).
科学的研究の応用
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of novel compounds containing the piperazine/morpholine moiety has shown promising results. For instance, dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a simple and efficient method, showcasing their potential in synthetic chemistry applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Studies
Studies on the crystal structures of proton-transfer compounds involving morpholine and piperazine reveal insights into their molecular interactions and hydrogen-bonding patterns. This knowledge is crucial for understanding the properties of materials and their potential applications in various industries (Smith, Wermuth, & Sagatys, 2011).
Material Science and Luminescence
Investigations into tetranuclear lanthanide(III) sulfonate-phosphonates based on morpholine and piperazine clusters have contributed to the development of materials with potential applications in luminescence and magnetic property studies. These materials exhibit strong antiferromagnetic interactions and luminescent properties, which are of interest for applications in optoelectronics and information storage (Du, Xu, & Mao, 2006).
Antimicrobial Activity
Research on the antimicrobial and modulating activity of compounds such as 4-(Phenylsulfonyl) morpholine has explored their effectiveness against multidrug-resistant strains of bacteria and fungi. This research provides a foundation for the development of new antimicrobial agents to combat resistant pathogens (Oliveira et al., 2015).
Medicinal Chemistry
The exploration of nitrogen sulphur containing heterocycles, which include morpholine and piperazine heterosystems, has highlighted their significant bioactive behavior. These compounds have potential therapeutic interest due to their broad spectrum of activity and lesser toxicity, underscoring their importance in the development of new medications (Sharma, Amin, & Kumar, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
4-[4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-16-3-2-4-17(15-16)28(25,26)24-9-7-22(8-10-24)18-5-6-20-19(21-18)23-11-13-27-14-12-23/h2-6,15H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZYQPGDHVYAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(m-Tolylsulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)


![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)
![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)

